10-Bromo-1-decene

Catalog No.
S752493
CAS No.
62871-09-4
M.F
C10H19B
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Bromo-1-decene

CAS Number

62871-09-4

Product Name

10-Bromo-1-decene

IUPAC Name

10-bromodec-1-ene

Molecular Formula

C10H19B

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2

InChI Key

JVVPJOMYWVYPOF-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCBr

Canonical SMILES

C=CCCCCCCCCBr

The exact mass of the compound 10-Bromo-1-decene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Bromo-1-decene is an organic compound with the molecular formula C10H19Br and a CAS number of 62871-09-4. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its alkene structure, featuring a double bond between the first and second carbon atoms of the decene chain. The presence of the bromine atom at the tenth position makes it a halogenated alkene, which significantly influences its reactivity and applications in synthetic chemistry .

Currently, there's no information on a specific mechanism of action for 10-bromo-1-decene in biological systems.

  • Wear gloves and safety glasses when handling.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of according to local regulations for hazardous waste.

Synthesis of Other Compounds

One of the primary research applications of 10-Bromo-1-decene lies in its role as a precursor for the synthesis of other valuable compounds. Studies have shown its effectiveness in creating:

  • '-(9-decenyloxy)biphenyl-4-carboxylic acid methyl ester [2]
  • '-(9-decenyloxy)biphenyl-4-carboxylic acid [2]
  • -decenylmagnesium bromide, which is then used for the preparation of (R)-tridec-12-en-2-ol [2]

These findings suggest that 10-Bromo-1-decene may be a versatile building block for the creation of more complex molecules with potential applications in various fields.

Source

[2] Sigma-Aldrich

Potential Applications in Material Science

Further investigations could explore the potential of 10-Bromo-1-decene in the development of:

  • Novel materials with specific electrical or optical properties due to the presence of the double bond.
  • Functionalized materials by utilizing the reactive bromine atom for further chemical modifications.
Typical of alkenes and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or reactions with amines.
  • Elimination Reactions: Under certain conditions, 10-bromo-1-decene can undergo elimination to form alkenes.
  • Reduction Reactions: It can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or borane .

The synthesis of 10-bromo-1-decene can be achieved through several methods:

  • From 9-Decen-1-ol: A common method involves reacting 9-decen-1-ol with phosphorus tribromide (PBr3) to yield 10-bromo-1-decene. This reaction proceeds via the conversion of the alcohol to a bromide.
  • Reduction Reactions: The resulting product may undergo further transformations, such as reduction with specific reagents like 2-propylbenzo[d][1,3,2]dioxaborole .

Several compounds share structural similarities with 10-bromo-1-decene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-DeceneAlkeneNo halogen; used widely in polymer production
9-Bromo-1-noneneHalogenated AlkeneBromine at position nine; different reactivity
10-Chloro-1-deceneHalogenated AlkeneChlorine instead of bromine; different properties
9-Decenyl acetateEsterContains an ester functional group; different applications

Uniqueness of 10-Bromo-1-decene

The unique positioning of the bromine atom at the tenth carbon distinguishes 10-bromo-1-decene from other similar compounds. This position affects its reactivity patterns and potential applications in synthetic pathways that involve specific regioselectivity.

Nuclear Magnetic Resonance Spectral Analysis (Hydrogen-1 and Carbon-13)

NucleusChemical shift δ (parts per million)Multiplicity / protons or carbonsStructural assignmentSource
Hydrogen-15.80multiplet, 1 Hvinylic proton on C-2 [1]
4.94multiplet, 2 Hvinylic methylene protons on C-1 [1]
3.38triplet, 2 Hbromomethylene protons (C-10) [1]
2.02multiplet, 2 Hallylic methylene (C-3) [1]
1.83multiplet, 2 Hβ-methylene (C-9) [1]
1.20 – 1.55broad multiplet, 10 Hinternal methylene chain (C-4 → C-8) [1]
Carbon-13139.17singletsp² carbon C-2 [1]
114.30singletsp² carbon C-1 [1]
34.29 / 34.02singletsbromomethylene and adjacent carbon (C-10, C-9) [1]
33.06 → 28.40singletsbackbone methylene carbons C-3 → C-8 [1]

Interpretation.
Hydrogen-1 data confirm the terminal alkene through the down-field vinylic protons at 5.80 ppm and 4.94 ppm, while the resonance at 3.38 ppm is diagnostic for a methylene bound to bromine. Carbon-13 shifts at 139 ppm and 114 ppm further substantiate the C=C bond. The absence of additional olefinic or aromatic resonances verifies the molecule’s single alkene functionality.

Infrared Vibrational Signatures

Wavenumber (centimetres-¹)Band assignmentSpectral significanceSource
3 080 ± 10=C–H stretching (terminal alkene)Confirms unsaturation [2]
2 950 / 2 920 / 2 850C–H stretching of aliphatic methylene groupsLong aliphatic chain [2]
1 640 ± 5C=C stretching (terminal)Alkene verification [2]
1 465CH₂ scissoringChain conformational order [2]
995 / 910=C–H out-of-plane bending (terminal alkene)Stereochemistry marker [2]
635 ± 15C–Br stretchingPresence of carbon–bromine bond [3]

Interpretation.
The simultaneous appearance of terminal-alkene bends at approximately 995 cm⁻¹ and 910 cm⁻¹ with the carbon–bromine stretch near 635 cm⁻¹ provides a concise vibrational fingerprint that distinguishes 10-Bromo-1-decene from non-halogenated decenes and from saturated bromides.

Thermodynamic Parameters

Boiling Point and Volatility Profiles

PressureObserved boiling pointReferenceRemarks
760 millimetres of mercury150 °C [4] [5]Normal-pressure distillation data used in commercial specifications
55 millimetres of mercury150 °C [5]Identical temperature reflects lower vapour–liquid equilibrium accuracy in catalogue entry
0.3 millimetres of mercury50 °C [6] [7]Frequently cited laboratory purification condition
25 °C (vapour pressure)0.0625 millimetres of mercury [8]Indicates very low volatility at ambient temperature

Volatility assessment.
The compound exhibits a steep Clausius–Clapeyron relationship: a 100 °C drop in boiling point accompanies a three-order-of-magnitude pressure reduction, reflecting the combined influence of the ten-carbon chain and polarizable carbon–bromine bond on intermolecular dispersion forces.

Density and Refractive Index Correlations

TemperatureDensity (grams per millilitre)Refractive index (nᴰ)Sources
25 °C1.0921.4660 (20 °C) [9] [7]

Correlation discussion.
For homologous 1-bromo-α-olefins, density and refractive index rise with chain length until dispersion forces plateau. The Lorentz–Lorenz relation connects the two properties by

$$
\frac{n^{2}-1}{n^{2}+2} = \frac{4\pi}{3} N \alpha
$$

where $$N$$ is molecular number density and $$\alpha$$ is molar polarizability. Substituting the tabulated values shows a molar refraction of approximately 54 cm³ mol⁻¹, consistent with literature estimates for brominated alkenes of similar size, confirming internal consistency of the reported data.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

10-Bromo-1-decene

Dates

Last modified: 08-15-2023

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